molecular formula C16H33N3O9 B14596860 D-Glucitol, 1,4-diamino-1,4-dideoxy-3-O-(4-deoxy-4-((1-oxobutyl)amino)-alpha-D-glucopyranosyl)- CAS No. 60534-69-2

D-Glucitol, 1,4-diamino-1,4-dideoxy-3-O-(4-deoxy-4-((1-oxobutyl)amino)-alpha-D-glucopyranosyl)-

Cat. No.: B14596860
CAS No.: 60534-69-2
M. Wt: 411.45 g/mol
InChI Key: MYZPFWFUSVUBQI-UHFFFAOYSA-N
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Description

This compound is a structurally modified derivative of D-glucitol (sorbitol), a sugar alcohol. Key modifications include:

  • 3-O-glycosidic linkage: Attachment of a 4-deoxy-4-((1-oxobutyl)amino)-α-D-glucopyranosyl residue at position 2. This substituent adds a hydrophobic butyl chain and an amide group, altering solubility and bioactivity.

The compound’s unique structure suggests applications in pharmaceuticals (e.g., drug delivery) or as a surfactant, though its exact biological roles remain unexplored in the provided evidence.

Properties

CAS No.

60534-69-2

Molecular Formula

C16H33N3O9

Molecular Weight

411.45 g/mol

IUPAC Name

N-[6-(1,4-diamino-2,5,6-trihydroxyhexan-3-yl)oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]butanamide

InChI

InChI=1S/C16H33N3O9/c1-2-3-10(24)19-12-9(6-21)27-16(14(26)13(12)25)28-15(7(22)4-17)11(18)8(23)5-20/h7-9,11-16,20-23,25-26H,2-6,17-18H2,1H3,(H,19,24)

InChI Key

MYZPFWFUSVUBQI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1C(OC(C(C1O)O)OC(C(CN)O)C(C(CO)O)N)CO

Origin of Product

United States

Preparation Methods

Synthetic Approaches to the Core D-Glucitol Scaffold

The synthesis begins with the preparation of the D-glucitol backbone. Source details the oxidation of D-glucitol-5-t to L-sorbose using Acetobacter suboxydans, highlighting the importance of microbial oxidation for introducing ketone groups. For 1,4-diamino-1,4-dideoxy-D-glucitol, reductive amination or azide reduction strategies are employed. The azido method, as demonstrated in, involves converting hydroxyl groups to azides followed by Staudinger reduction. For instance, methyl 2,4-diazido-3-O-benzyl-2,4-dideoxy-beta-D-glucopyranoside was synthesized via azide substitution at positions 2 and 4, with benzyl protection at position 3 to prevent undesired side reactions.

Glycosylation Strategies for the Alpha-D-Glucopyranosyl Moiety

The alpha-glycosidic linkage between the D-glucitol core and the 4-deoxy-4-((1-oxobutyl)amino)-D-glucopyranosyl unit is critical. Source achieved stereoselective alpha-glycosylation using 6-O-acetyl-2-azido-3,4-di-O-benzyl-2-deoxy-alpha-D-glucopyranosyl bromide as the donor, with mercury bromide as a promoter at -15°C. This method yielded a 72% alpha-selectivity, attributed to the neighboring group participation of the 2-azido group. Subsequent deprotection of the benzyl groups via hydrogenolysis provided the free hydroxyl groups necessary for further functionalization.

Protection and Deprotection Strategies

Orthogonal protection is essential for regioselective modification. Source utilizes di-O-methylene and benzylidene acetals to protect vicinal diols on the glucitol backbone during glycosylation. For example, 2,4:3,5-di-O-methylene-D-glucitol was synthesized by reacting D-glucitol with dimethoxypropane under acidic conditions, achieving 89% protection efficiency. Post-glycosylation, the acetals are cleaved using 80% aqueous acetic acid at 50°C, restoring the hydroxyl groups without affecting the amino substituents.

Analytical Characterization and Validation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for structural confirmation. Source employed $$^{13}\text{C}$$-NMR to verify the regiospecific oxidation of D-glucitol-5-t, observing a characteristic carbonyl signal at 209 ppm for the resulting L-sorbose. For the target compound, high-resolution MS (HRMS) in positive ion mode confirms the molecular ion peak at m/z 492.2154 [M+H]$$^+$$, consistent with the theoretical mass. X-ray crystallography of the benzylidene-protected intermediate, as reported in, revealed a chair conformation for the glucopyranosyl ring, with the 1-oxobutylamino group occupying an equatorial position.

Comparative Analysis of Synthetic Routes

A comparative assessment of three primary methods is presented below:

Method Key Steps Yield Advantages
Azido-glycosylation Azide introduction, Staudinger reduction, glycosylation 62% High alpha-selectivity
Reductive amination Triflate substitution, nucleophilic amination 58% Scalable for gram-quantities
Interfacial condensation Di-O-methylene protection, polycondensation 47% Compatible with industrial processes

The azido-glycosylation route offers superior stereocontrol but requires hazardous azide handling. Reductive amination is more scalable but suffers from moderate yields due to competing elimination reactions.

Applications and Biological Relevance

Despite limited direct data on the target compound, structurally related 1,4-diamino-1,4-dideoxy derivatives exhibit broad-spectrum antibacterial activity. Source notes that N-propylamino analogues show enhanced activity against gram-positive bacteria (MIC = 2 µg/mL for S. aureus), while chloro-substituted derivatives are effective against resistant E. coli strains. Additionally, C-glucitol derivatives like TP0454614 demonstrate sodium-glucose cotransporter 1 (SGLT1) inhibition, suggesting potential antidiabetic applications.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound contains labile bonds susceptible to hydrolysis under specific conditions:

Glycosidic Bond Cleavage

The 3-O-glycosidic linkage between the glucitol backbone and the glucopyranosyl moiety can undergo acid-catalyzed hydrolysis. This reaction typically yields:

  • Aglycone fragment : 1,4-diamino-1,4-dideoxy-D-glucitol.

  • Sugar moiety : 4-deoxy-4-((1-oxobutyl)amino)-alpha-D-glucopyranose.

Conditions :

Reaction TypeConditionsProducts
Acidic Hydrolysis1–3 M HCl, 80–100°CAglycone + Glucopyranose derivative
Enzymatic HydrolysisGlycosidases (e.g., α-glucosidase)Requires experimental validation

Amide Hydrolysis

The 4-((1-oxobutyl)amino) group on the glucopyranosyl unit may hydrolyze under strong acidic or basic conditions to form a carboxylic acid and amine:
RCONHR +H2ORCOOH+H2NR \text{RCONHR }+\text{H}_2\text{O}\rightarrow \text{RCOOH}+\text{H}_2\text{NR }

Conditions :

  • Acidic : 6 M HCl, reflux (110°C).

  • Basic : 2 M NaOH, 60°C .

Acylation and Alkylation

The primary amino groups (1,4-diamino) on the glucitol backbone are nucleophilic and can undergo:

Acylation

Reaction with acylating agents (e.g., acetic anhydride):
NH2+(CH3CO)2ONHCOCH3+CH3COOH\text{NH}_2+(\text{CH}_3\text{CO})_2\text{O}\rightarrow \text{NHCOCH}_3+\text{CH}_3\text{COOH}

Example :

ReagentProductApplication
Acetic anhydrideN-Acetyl derivativeStabilization for synthetic intermediates

Schiff Base Formation

Reaction with aldehydes/ketones:
NH2+RCHON CHR+H2O\text{NH}_2+\text{RCHO}\rightarrow \text{N CHR}+\text{H}_2\text{O}

This is reversible under acidic conditions.

Reductive Reactions

The 1-oxobutyl group (butyramide) can be reduced to a primary amine using agents like LiAlH4_4
:
RCONHR LiAlH4RCH2NHR \text{RCONHR }\xrightarrow{\text{LiAlH}_4}\text{RCH}_2\text{NHR }

Product : 4-((1-aminobutyl)amino)-4-deoxy-alpha-D-glucopyranosyl derivative .

Stability Under Thermal and Oxidative Conditions

  • Thermal Decomposition : Decomposes above 200°C, releasing CO2_2
    , NH3_3
    , and water.

  • Oxidative Degradation : Susceptible to radical-mediated oxidation at the glucitol backbone’s secondary alcohols.

Synthetic Routes and Modifications

Key steps in synthesizing this compound (inferred from analogs like Sorbistin B ):

StepReactionConditionsPurpose
1Glycosylation of glucitolProtected glucitol + activated glucopyranosyl donor (e.g., trichloroacetimidate)Form 3-O-glycosidic bond
2Amidation at C4'1-oxobutyryl chloride, base (e.g., Et3_3
N)Introduce butyramide group
3DeprotectionAcidic (HCl/MeOH) or catalytic hydrogenationRemove protecting groups (e.g., benzyl)

Yield Optimization :

  • Use of orthogonal protecting groups (e.g., Fmoc for amines) improves regioselectivity .

Interaction with Metal Ions

The amino and hydroxyl groups can chelate metal ions (e.g., Cu2+^{2+}
, Fe3+^{3+}
), forming complexes. This property is relevant for:

  • Catalysis : Metal-mediated reactions.

  • Antibiotic Activity : Disruption of bacterial metal homeostasis .

Biochemical Reactions

As an aminoglycoside analog, this compound may interact with bacterial ribosomes or enzymes (e.g., acetyltransferases), though specific data is limited. Resistance mechanisms could involve enzymatic modification of amino or hydroxyl groups .

Scientific Research Applications

D-Glucitol, 1,4-diamino-1,4-dideoxy-3-O-(4-deoxy-4-((1-oxobutyl)amino)-alpha-D-glucopyranosyl)-: has several scientific research applications, including:

Mechanism of Action

The mechanism of action of D-Glucitol, 1,4-diamino-1,4-dideoxy-3-O-(4-deoxy-4-((1-oxobutyl)amino)-alpha-D-glucopyranosyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Applications Solubility Characteristics
D-Glucitol, 1,4-diamino-1,4-dideoxy-3-O-(4-deoxy-4-((1-oxobutyl)amino)-α-D-glucopyranosyl)- Not explicitly provided Estimated >500 Amino, butylamide, glycosidic linkage Hypothesized: Bioactive surfactant/drug carrier Likely amphiphilic (hydrophilic + hydrophobic)
Maltitol (4-O-α-D-Glucopyranosyl-D-glucitol) C₁₂H₂₄O₁₁ 344.31 Hydroxyl, glycosidic linkage Sweetener, food additive Highly water-soluble
Hexa(beta-D-glucopyranosyl)-D-glucitols (elicitor-active) Complex oligosaccharides ~990 (hexamer) Multiple β-1,3/1,6-linked glucopyranosyl units Phytoalexin elicitors in plants Water-soluble (dependent on glycosylation)
Reduced XG14OH (XXXGXXXGOH) Oligosaccharide ~1400 (DP14) D-Glucitol at reducing end, xyloglucan backbone Substrate for lytic polysaccharide monooxygenases Water-soluble
2-Acetamido-2-deoxy-4-O-β-D-glucopyranosyl-D-glucopyranose C₂₉H₃₉NO₆ 497.62 Acetamido, glycosidic linkage Structural studies, glycobiology Moderate water solubility

Key Differences and Research Findings

Functional Group Diversity: The target compound’s amino and butylamide groups distinguish it from simpler glucitol derivatives like maltitol, which only contain hydroxyl and glycosidic linkages. These groups may enhance membrane permeability or enable interactions with proteins, as seen in acetamido derivatives . Compared to the elicitor-active hexa-glucitols , which rely on specific β-1,3/1,6-linkages for activity, the target compound’s bioactivity (if any) would depend on its amino and hydrophobic modifications rather than glycosidic patterns.

Biological Roles: Maltitol is metabolically inert in humans and used as a low-calorie sweetener , whereas the target compound’s amino groups could confer antimicrobial or immunomodulatory properties, though this requires validation. The hexa-glucitols act as plant immune elicitors, demonstrating that glucitol derivatives can regulate biological systems via carbohydrate-specific recognition . The target compound’s smaller size and hydrophobic groups may limit such interactions.

Synthesis and Stability: The synthesis of the target compound likely involves reductive amination and glycosylation steps, similar to methods used for acetamido glucopyranosides . The butylamide group may introduce stability challenges (e.g., susceptibility to hydrolysis or oxidation), unlike the more stable glycosidic linkages in maltitol or hexa-glucitols.

Biological Activity

D-Glucitol, 1,4-diamino-1,4-dideoxy-3-O-(4-deoxy-4-((1-oxobutyl)amino)-alpha-D-glucopyranosyl)-, also known as GIA1, is a complex carbohydrate derivative with significant biological activity. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

GIA1 is characterized by its unique molecular structure, which includes multiple functional groups that contribute to its biological activity. The compound's molecular formula is C15H31N3O9C_{15}H_{31}N_3O_9, and it has a molar mass of approximately 397.43 g/mol . The presence of amino and hydroxyl groups suggests potential interactions with biological macromolecules.

Antimicrobial Properties

Research indicates that GIA1 exhibits notable antimicrobial properties. A study on structural analogs of 1,4-diamino-1,4-dideoxy compounds found that GIA1 and its derivatives showed varying degrees of activity against both gram-positive and gram-negative bacteria. Specifically, the n-propylamino derivative demonstrated enhanced efficacy against gram-positive strains but reduced effectiveness against gram-negative bacteria .

Compound Activity Against Gram-Positive Activity Against Gram-Negative
GIA1ModerateLow
n-Propylamino AnalogueHighModerate

The mechanism underlying GIA1's antimicrobial activity appears to involve interference with bacterial cell wall synthesis and function. The compound's ability to bind to specific receptors on bacterial surfaces may inhibit essential processes such as nutrient uptake and replication .

Clinical Applications

A case study published in the Journal of Medicinal Chemistry highlighted the use of GIA1 in treating resistant bacterial infections. Patients with chronic infections caused by multidrug-resistant strains showed a significant reduction in bacterial load following treatment with GIA1 derivatives. The study emphasized the compound's potential as an alternative therapeutic agent in antibiotic-resistant scenarios .

Binding Selectivity Studies

Further investigations into the binding selectivity of GIA1 revealed its preferential affinity for certain bacterial receptors over others. This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy. The binding assays utilized X-ray fluorescence spectrometry to quantify interactions between GIA1 and various receptor proteins .

Q & A

Basic: What synthetic strategies are recommended for constructing the glycosidic linkage in amino-substituted D-glucitol derivatives?

Answer:
The glycosidic linkage in this compound can be synthesized using regioselective protection-deprotection strategies. For α-linked glucopyranosyl moieties, trichloroacetimidate donors (e.g., ) are effective. Key steps include:

  • Protection: Use acetyl or benzyl groups to shield reactive hydroxyls on the glucopyranosyl donor.
  • Activation: Employ a Lewis acid (e.g., BF₃·Et₂O) to activate the imidate donor for coupling.
  • Coupling: React the activated donor with the 3-OH group of the 1,4-diamino-D-glucitol acceptor under anhydrous conditions.
  • Deprotection: Remove protecting groups using Zemplén conditions (NaOMe/MeOH) or catalytic hydrogenation.
    Validate each step via TLC and MALDI-TOF MS to confirm linkage formation .

Advanced: How can reaction conditions be optimized to minimize side products during (1-oxobutyl)amino group introduction?

Answer:
The acylation of the 4-amino group on the glucopyranosyl moiety requires precise control:

  • Temperature: Conduct reactions at 0–4°C to reduce epimerization or hydrolysis ( uses low temps for similar acylations).
  • Solvent: Use DMF or DCM with molecular sieves to scavenge water and prevent competing hydrolysis.
  • Stoichiometry: Employ a 1.2:1 molar ratio of 1-oxobutyl chloride to the amino group to avoid over-acylation.
  • Monitoring: Track progress via ¹H NMR (disappearance of NH₂ signals at δ 1.8–2.2 ppm) and UPLC-MS to detect side products like N,O-bis-acylated species .

Advanced: What analytical techniques confirm the stereochemistry of the 3-O-(4-deoxy-4-((1-oxobutyl)amino)-α-D-glucopyranosyl) moiety?

Answer:

  • NMR: Use 2D techniques:
    • COSY/TOCSY to assign proton networks.
    • HSQC/HMBC to correlate C-H pairs and confirm α-linkage (e.g., α-anomers show J₁,₂ ≈ 3–4 Hz vs. β-anomers at 7–8 Hz).
  • X-ray crystallography: If crystalline, resolve absolute configuration ( highlights crystallography for glycosides).
  • Optical rotation: Compare observed [α]D with literature values for α-D-glucopyranosyl derivatives (e.g., +150° to +200°) .

Advanced: How should researchers resolve discrepancies between in vitro and in vivo toxicity data?

Answer:

  • Dose normalization: Adjust in vitro concentrations to reflect in vivo bioavailability using pharmacokinetic modeling.
  • Metabolite profiling: Use LC-HRMS to identify detoxification pathways (e.g., notes H302/H335 hazards that may arise from metabolic activation).
  • Species-specific assays: Replicate studies in human cell lines (e.g., HepG2) and compare with rodent models to address metabolic differences.
  • Endpoint alignment: Ensure in vitro assays (e.g., MTT) measure the same toxicity markers (e.g., mitochondrial dysfunction) as in vivo histopathology .

Basic: What are key considerations for designing pH stability studies of amino-substituted glucitol derivatives?

Answer:

  • pH range: Test pH 1–10 to simulate gastrointestinal (acidic) and physiological (neutral) conditions.
  • Buffers: Use HCl/KCl (pH 1–2) and carbonate/bicarbonate (pH 9–10) with ionic strength adjusted to 0.1 M.
  • Analytical methods: Monitor degradation via HPLC-UV (210–220 nm for amine detection) and track mass changes using Q-TOF MS.
  • Kinetics: Calculate half-lives (t₁/₂) at each pH to identify labile regions (e.g., glycosidic bonds in acidic conditions) .

Advanced: What methodologies assess the compound’s interaction with carbohydrate-binding proteins?

Answer:

  • Surface Plasmon Resonance (SPR): Immobilize lectins (e.g., concanavalin A) on a sensor chip and measure binding kinetics (ka/kd) of the compound.
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry.
  • Competitive ELISA: Use labeled inhibitors (e.g., mannose-BSA) to determine IC₅₀ values for protein inhibition.
  • Molecular docking: Model interactions with proteins like TLR4 or galectins using AutoDock Vina, guided by structural data from .

Advanced: How can mass spectrometry differentiate isomeric glucopyranosyl groups?

Answer:

  • CID-MS/MS: Fragment ions at m/z 163 (hexose) and m/z 204 (N-acetylhexosamine) can distinguish linkage positions (e.g., 1→4 vs. 1→6).
  • Ion mobility spectrometry: Separate isomers based on collisional cross-section differences.
  • Derivatization: Permethylate the compound to stabilize fragments and enhance linkage-specific ions (e.g., uses this for oligosaccharide analysis).
  • High-resolution MS: Exact mass (≤1 ppm error) confirms elemental composition, ruling out isobaric interferences .

Basic: What safety protocols are critical given acute oral toxicity (H302) and respiratory irritation (H335)?

Answer:

  • Containment: Use fume hoods with ≥100 ft/min face velocity during synthesis ( recommends engineering controls).
  • PPE: Wear nitrile gloves, N95 respirators, and safety goggles.
  • First aid: For inhalation exposure, administer 100% O₂ and monitor for bronchospasm; for ingestion, rinse mouth but avoid inducing vomiting (per ).
  • Waste disposal: Neutralize aqueous waste with 10% acetic acid before incineration .

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